SGLT2 Inhibition Potency and Selectivity Profile Relative to Approved Gliflozins
Sergliflozin exhibits an IC50 of 7.5 nM against human SGLT2 and 2100 nM against human SGLT1, yielding a selectivity ratio of >200-fold for SGLT2 over SGLT1 [1]. This places its potency intermediate between dapagliflozin (IC50 1.2 nM for hSGLT2, 1400 nM for hSGLT1) and remogliflozin (IC50 12 nM for hSGLT2, 6500 nM for hSGLT1) [1]. The SGLT2 selectivity ratio of sergliflozin (>200-fold) is lower than that of empagliflozin (>300-fold) but higher than that of T-1095A (approximately 59-fold) [1].
| Evidence Dimension | SGLT2 inhibition potency and SGLT2/SGLT1 selectivity |
|---|---|
| Target Compound Data | IC50 (hSGLT2) = 7.5 nM; IC50 (hSGLT1) = 2100 nM; selectivity ratio >200-fold |
| Comparator Or Baseline | Dapagliflozin: IC50 (hSGLT2) = 1.2 nM; Empagliflozin: IC50 (hSGLT2) = 3.1 nM, selectivity >300-fold; Remogliflozin: IC50 (hSGLT2) = 12 nM; T-1095A: IC50 (hSGLT2) = 4.4 nM, selectivity ≈59-fold |
| Quantified Difference | Sergliflozin is 6.25-fold less potent than dapagliflozin but 1.6-fold more potent than remogliflozin; selectivity ratio intermediate between empagliflozin and T-1095A |
| Conditions | Inhibition of [14C]-α-methyl glucopyranoside (AMG) uptake in CHO cells expressing human SGLT1 and SGLT2 |
Why This Matters
This precise potency and selectivity fingerprint enables researchers to select sergliflozin etabonate when an intermediate selectivity window is required—avoiding both the ultra-high selectivity of empagliflozin (which may limit detection of SGLT1-mediated effects) and the poor selectivity of earlier compounds like T-1095A.
- [1] Emerging roles of SGLT2 inhibitors in obesity and insulin resistance: Focus on fat browning and macrophage polarization. Table 1: IC50 values for SGLT2 and SGLT1 inhibition. PMID: 30250417. View Source
